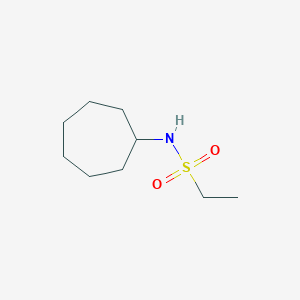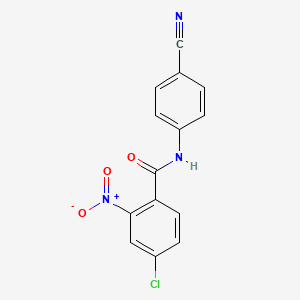![molecular formula C15H11ClN2OS B5801684 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5801684.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide, also known as BCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCA is a synthetic compound that belongs to the family of benzothiazole derivatives.
Applications De Recherche Scientifique
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has found potential applications in various scientific research fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has also been studied for its potential as an anti-inflammatory agent. In material science, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has been studied for its potential as a fluorescent probe. It has been shown to exhibit strong fluorescence properties, making it useful for various imaging applications. In environmental science, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has been studied for its potential as a sensor for heavy metal ions. It has been shown to selectively detect mercury ions in water samples.
Mécanisme D'action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide is not fully understood. However, it has been proposed that N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of various enzymes and signaling pathways. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has been shown to inhibit the activity of COX-2, which is an enzyme involved in the inflammatory response. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has also been shown to inhibit the activity of various kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide inhibits tumor growth and metastasis in animal models. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has also been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It exhibits strong fluorescence properties, making it useful for various imaging applications. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has also been shown to have low toxicity in animal models. However, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide has some limitations for lab experiments. It has poor water solubility, which can limit its use in aqueous environments. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide also has limited stability, which can affect its use in long-term experiments.
Orientations Futures
There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide. One direction is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Another direction is to explore its potential as a fluorescent probe for various imaging applications. Additionally, further research is needed to optimize the synthesis method of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide and improve its stability and solubility. Finally, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide can be further studied for its potential as a sensor for heavy metal ions in environmental samples.
Conclusion
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide is a synthetic compound that has potential applications in various scientific research fields. It has been studied for its potential as an anti-cancer and anti-inflammatory agent, a fluorescent probe, and a sensor for heavy metal ions. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide exhibits strong fluorescence properties and low toxicity in animal models. However, it has limited stability and solubility, which can affect its use in long-term experiments. Further research is needed to optimize the synthesis method of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide and explore its potential in various applications.
Méthodes De Synthèse
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide involves the reaction of 2-chloroaniline with 2-mercaptobenzothiazole in the presence of acetic anhydride. The reaction yields N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide, which can be purified using column chromatography. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Propriétés
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c1-9(19)17-13-8-10(6-7-11(13)16)15-18-12-4-2-3-5-14(12)20-15/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMIOFJKOCPNQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5839786 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5801605.png)


![(4-methoxy-2,5-dimethylbenzyl)[3-(methylthio)phenyl]amine](/img/structure/B5801617.png)

![N'-[(5-chloro-2-thienyl)methylene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B5801638.png)

![N'-{[2-(2,4,5-trichlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5801652.png)
![4-{[(benzylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5801655.png)
![3-methyl-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5801671.png)
![1-isopropyl-N-[3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B5801696.png)


